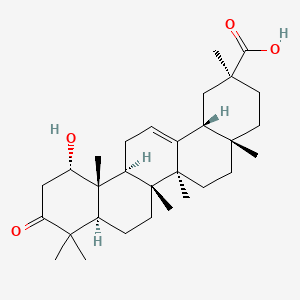
Dillenic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dillenic acid C is a natural product found in Dillenia papuana with data available.
Applications De Recherche Scientifique
Antibacterial Properties
One of the most significant applications of Dillenic acid C is its antibacterial activity. Research has demonstrated that this compound exhibits potent antibacterial effects against various bacterial strains, including:
- Bacillus subtilis
- Escherichia coli
- Micrococcus luteus
In studies, this compound was shown to inhibit the growth of these bacteria effectively, making it a candidate for developing natural antibacterial agents . The structure-activity relationship indicates that specific functional groups within the compound enhance its antibacterial efficacy .
Antioxidant Activity
This compound also possesses notable antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented, suggesting potential applications in nutraceuticals and dietary supplements aimed at improving health outcomes related to oxidative damage .
Potential Therapeutic Applications
The therapeutic potential of this compound extends beyond its antibacterial and antioxidant properties. Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. Furthermore, ongoing research is investigating its role in metabolic disorders, particularly concerning glucose regulation and lipid metabolism .
Antibacterial Efficacy Study
A study conducted on extracts from Dillenia papuana revealed that this compound significantly inhibited the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, indicating strong antibacterial activity comparable to conventional antibiotics .
Antioxidant Activity Assessment
Research evaluating the antioxidant capacity of this compound involved various assays, including the DPPH radical scavenging assay. Results indicated that this compound effectively reduced oxidative stress markers in vitro, supporting its potential use in formulations aimed at enhancing cellular health .
Comparative Analysis of Biological Activities
| Activity | This compound | Conventional Antibiotics | Natural Alternatives |
|---|---|---|---|
| Antibacterial Efficacy | High | Variable | Moderate |
| Antioxidant Capacity | High | Low | Moderate |
| Anti-inflammatory | Potential | Established | Emerging |
Propriétés
Formule moléculaire |
C30H46O4 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(2S,4aS,6aS,6aS,6bR,8aR,12S,12aR,14bR)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-10-11-29(6)21(30(20,7)23(32)16-22(25)31)9-8-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-28(18,29)5/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,23-,26+,27-,28+,29+,30-/m0/s1 |
Clé InChI |
OLBGREBERCXYAJ-WBGWUSGSSA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H](CC(=O)C5(C)C)O)C)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(C(CC1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Synonymes |
1-hydroxy-3-oxoolean-12-en-30-oic acid dillenic acid C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















